NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. Different isotopes of an element, like 12C and 13C in this case, have slightly different magnetic properties, leading to distinct signals in the NMR spectrum. TEPA-1-13C's enrichment with 13C enhances the signal specifically at the carbonyl carbon position, allowing researchers to:
These advantages of TEPA-1-13C make it a valuable research tool in various fields, including:
Triethyl phosphonoacetate-1-13C is a stable isotopically labeled compound, specifically a derivative of triethyl phosphonoacetate. It is characterized by the presence of a carbon-13 isotope, which is useful in various analytical techniques, particularly in nuclear magnetic resonance spectroscopy. The molecular formula for Triethyl phosphonoacetate-1-13C is CHOP, and its molecular weight is approximately 225.18 g/mol. This compound serves as a valuable reagent in organic synthesis, especially in reactions involving carbonyl compounds.
Triethyl phosphonoacetate-1-13C is primarily utilized in the Horner-Wadsworth-Emmons reaction, where it acts as a phosphonate ester to form alkenes from carbonyl compounds. This reaction typically yields the E alkene with high regioselectivity. Additionally, it can participate in Michael additions, where it reacts with α,β-unsaturated carbonyl compounds to form new carbon-carbon bonds .
The synthesis of Triethyl phosphonoacetate-1-13C typically involves:
Triethyl phosphonoacetate-1-13C finds applications primarily in:
Interaction studies involving Triethyl phosphonoacetate-1-13C often focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate the mechanisms of reactions it participates in, particularly in organic synthesis. The isotopic labeling provides insights into the fate of the compound during chemical transformations and biological processes .
Triethyl phosphonoacetate-1-13C shares similarities with other phosphonate esters and labeled compounds. Some notable comparisons include:
Compound Name | Structure | Unique Features |
---|---|---|
Triethyl phosphonoacetate | CHOP | Commonly used reagent without isotopic labeling |
Diethyl phosphonoacetate | CHOP | Lacks one ethyl group; different reactivity profile |
Methyl phosphonoacetate | CHOP | Smaller alkyl group; used in similar reactions |
Triisopropyl phosphonoacetate | CHOP | Bulkier structure; may affect sterics and reactivity |
Triethyl phosphonoacetate-1-13C is unique due to its stable isotope labeling, which enhances its utility in tracking and analysis compared to its non-labeled counterparts. Its ability to participate effectively in key organic reactions while providing analytical advantages sets it apart from other similar compounds .
Irritant